Higher Isolated Yield in β‑Arylthioester Formation via Zn/Cp₂TiCl₂ Reductive Cleavage Compared with Conventional Michael Addition to Methyl Acrylate
When 4,4′‑dichlorodiphenyl disulfide is reduced by Zn/Cp₂TiCl₂ in THF and subsequently trapped with ethyl acrylate, ethyl 3‑[(4‑chlorophenyl)thio]propanoate is obtained in 85 % isolated yield [1]. In contrast, a conventional NaOMe‑catalyzed 1,4‑addition of 4‑chlorothiophenol to methyl acrylate affords the methyl ester analog in only 78 % yield under comparable conditions [2]. Although the ester acceptors differ, the mild reductive‑cleavage protocol delivers a 7‑percentage‑point yield advantage while avoiding direct handling of odorous thiophenol.
| Evidence Dimension | Isolated yield of β‑arylthioester product |
|---|---|
| Target Compound Data | 85 % (ethyl ester via Zn/Cp₂TiCl₂ reductive cleavage) |
| Comparator Or Baseline | 78 % (methyl ester via NaOMe‑catalyzed Michael addition of 4‑chlorothiophenol to methyl acrylate) |
| Quantified Difference | +7 percentage points in favor of the ethyl ester protocol |
| Conditions | Target: Zn/Cp₂TiCl₂ (cat.), THF, r.t., 3.5 h, then ethyl acrylate. Comparator: NaOMe, neat methyl acrylate, 25 °C, 16 h. |
Why This Matters
A 7‑percentage‑point yield improvement can significantly reduce raw material costs and waste in larger‑scale synthesis, directly impacting procurement economics.
- [1] Xu, X. B., Yin, X. H., Zhu, Y. Y., Xu, X. H., Luo, T., Li, Y. H., Lu, X., Shao, L. L., Pan, J. G., & Yang, R. H. (2009). Reduction cleavage of S–S bond by Zn/Cp₂TiCl₂: Application for the synthesis of β‑arylthiocarbonyl compounds. Journal of Chemical Research, 2009(12), 750–752. View Source
- [2] Swamy, G. N., et al. (2011). Synthesis and characterization of methyl 3‑[(4‑chlorophenyl)thio]propanoate and its sulfonyl derivative. Der Pharma Chemica, 3(3), 317–322. View Source
